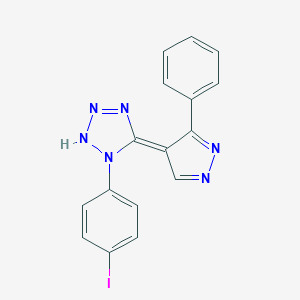
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is not fully understood. However, it has been suggested that this compound acts as a potent inhibitor of various enzymes and proteins, including COX-2, MMPs, and HDACs. These enzymes and proteins play a crucial role in the development and progression of various diseases, and inhibition of these targets by (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to inhibit the growth of various cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is its ability to inhibit various enzymes and proteins, making it a potent candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research on (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole. One of the most significant directions is the development of novel drug candidates based on this compound. The identification of new targets for this compound and the optimization of its pharmacological properties may lead to the development of potent drugs for the treatment of various diseases. Another future direction is the investigation of the potential applications of this compound in materials science and catalysis.
Conclusion:
In conclusion, (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is a promising compound with potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. The synthesis of this compound can be achieved through several methods, and it has shown promising results in scientific research. The mechanism of action of this compound is not fully understood, but it has been suggested to act as a potent inhibitor of various enzymes and proteins. (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has various biochemical and physiological effects, and its future directions include the development of novel drug candidates and investigation of potential applications in materials science and catalysis.
Méthodes De Synthèse
The synthesis of (5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole can be achieved through several methods. One of the most common methods is the reaction between 4-iodoaniline and 3-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of sodium azide and copper (I) iodide. The reaction takes place under reflux conditions in DMF (Dimethylformamide) solvent for several hours, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Nom du produit |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Formule moléculaire |
C16H11IN6 |
Poids moléculaire |
414.2 g/mol |
Nom IUPAC |
(5Z)-1-(4-iodophenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C16H11IN6/c17-12-6-8-13(9-7-12)23-16(20-21-22-23)14-10-18-19-15(14)11-4-2-1-3-5-11/h1-10H,(H,20,22)/b16-14+ |
Clé InChI |
XSNFEQGKMFSYRQ-JQIJEIRASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=NN=C/C2=C\3/N=NNN3C4=CC=C(C=C4)I |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=CC2=C3N=NNN3C4=CC=C(C=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)




![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)